molecular formula C20H22N2O5 B1665587 Apabetalone CAS No. 1044870-39-4

Apabetalone

Cat. No.: B1665587
CAS No.: 1044870-39-4
M. Wt: 370.4 g/mol
InChI Key: NETXMUIMUZJUTB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Apabetalone primarily targets the Bromodomain and Extra Terminal domain (BET) proteins , specifically the BET family member BRD4 . BET proteins, which contain two bromodomains, interact with acetylated lysines on histones bound to DNA to regulate gene transcription via an epigenetic mechanism .

Mode of Action

This compound selectively binds to the second bromodomain (BD2) of BRD4 . When this compound binds to BRD4, it impacts key biological processes that contribute to cardiovascular disease (CVD) such as cholesterol levels and inflammation . It also counters inflammatory signals caused by cytokine storm (CS), preventing cardiac dysfunction associated with severe COVID-19 symptoms in cardiac organoids .

Biochemical Pathways

This compound affects several biochemical pathways. It downregulates markers of atherosclerosis and vascular inflammation, which may explain its effects on major adverse cardiac events (MACE) . It also suppresses TGF-β1-induced α-smooth muscle actin (α-SMA) expression, α-SMA assembly into stress fibers, enhanced contraction, collagen overproduction, and expression of key drivers of fibrosis, inflammation, or calcification . Furthermore, it counters the expression of inflammatory factors with roles in CS and IFN-I signaling in response to poly I:C .

Result of Action

This compound’s action results in a reduction in monocyte adhesion to an endothelial monolayer . In a phase II trial, this compound treatment reduced the abundance of multiple vascular inflammation mediators in the plasma of CVD patients . These proteins correlate with CVD risk and include adhesion molecules, cytokines, and metalloproteinases .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of inflammatory stimuli. For instance, this compound was shown to prevent inflammatory (TNFα, LPS, or IL-1β) induction of key factors that drive endothelial activation, monocyte recruitment, adhesion, and plaque destabilization . Moreover, it has been shown to reduce SARS-CoV-2 spike protein binding regardless of variants .

Biochemical Analysis

Biochemical Properties

Apabetalone interacts with BET proteins, specifically the BET family member BRD4 . BET proteins contain two bromodomains and interact with acetylated lysines on histones bound to DNA to regulate gene transcription via an epigenetic mechanism .

Cellular Effects

This compound has been shown to have favorable effects on pathways related to myocardial structure and function . It has been found to suppress gene expression of vascular inflammation mediators in monocytes and endothelial cells . In patients with cardiovascular disease, this compound treatment reduced circulating levels of vascular inflammation mediators .

Molecular Mechanism

This compound selectively binds to the second bromodomain (BD2) of BET proteins . When this compound binds to BRD4, it impacts key biological processes that contribute to cardiovascular disease such as cholesterol levels and inflammation . It stimulates ApoA-I gene expression and production of the protein .

Dosage Effects in Animal Models

It has been noted that this compound has been investigated for the treatment of Diabetes, Atherosclerosis, and Coronary Artery Disease .

Metabolic Pathways

This compound impacts key biological processes that contribute to cardiovascular disease such as cholesterol levels and inflammation . It stimulates ApoA-I gene expression and production of the protein . ApoA-I is the main protein component of high-density lipoprotein (HDL), which can transfer cholesterol from atherosclerotic plaque in arteries to liver for excretion via the reverse cholesterol transport (RCT) pathway .

Transport and Distribution

It is known that this compound is an orally available small molecule .

Subcellular Localization

It is known that this compound selectively binds to the second bromodomain (BD2) of BET proteins .

Preparation Methods

The synthesis of Apabetalone involves several steps. One method starts with 3,5-dimethoxyaniline as the raw material, which undergoes condensation with hydroxylamine sulfate and chloral hydrate to form N-(2,4-dimethoxyphenyl)-2-(oximido)acetamide. This intermediate is then cyclized under the action of concentrated sulfuric acid to produce 5,6-dimethoxyisatin. The next step involves oxidation with ammonia water or ammonia gas in the presence of divalent copper and an oxidant to yield 2-amino-4,6-dimethoxybenzonitrile. Finally, this compound undergoes condensation with 4-(2-hydroxyethoxy)-3,5-dimethylbenzaldehyde in an organic solvent under alkaline conditions to produce this compound .

Chemical Reactions Analysis

Apabetalone undergoes various chemical reactions, including:

Properties

IUPAC Name

2-[4-(2-hydroxyethoxy)-3,5-dimethylphenyl]-5,7-dimethoxy-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c1-11-7-13(8-12(2)18(11)27-6-5-23)19-21-15-9-14(25-3)10-16(26-4)17(15)20(24)22-19/h7-10,23H,5-6H2,1-4H3,(H,21,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NETXMUIMUZJUTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCCO)C)C2=NC3=C(C(=CC(=C3)OC)OC)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90146502
Record name RVX-000222
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1044870-39-4
Record name Apabetalone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1044870-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apabetalone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044870394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apabetalone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12000
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RVX-000222
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90146502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-(4-(2-Hydroxyethoxy)-3,5-dimethylphenyl)-5,7-dimethoxyquinazolin-4 (3H)-one)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Record name APABETALONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R4A7GDZ1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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